molecular formula C21H21Cl2N3O2 B3013826 N-((1-(苯并[d]恶唑-2-基)吡咯烷-2-基)甲基)-3-(3,4-二氯苯基)丙酰胺 CAS No. 1795192-63-0

N-((1-(苯并[d]恶唑-2-基)吡咯烷-2-基)甲基)-3-(3,4-二氯苯基)丙酰胺

货号 B3013826
CAS 编号: 1795192-63-0
分子量: 418.32
InChI 键: NMIHXPSAJAPSFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide is a synthetic molecule that may be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be informative for the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the use of heterocyclic structures, which are common features in medicinal chemistry due to their diverse biological activities. For instance, the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is part of the click chemistry toolkit and is known for its efficiency and reliability . Similarly, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was performed using N,N-carbonyldiimidazole (CDI) as a coupling reagent . These methods could potentially be adapted for the synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide.

Molecular Structure Analysis

The molecular structure of a compound greatly influences its biological activity. The presence of a benzo[d]oxazole moiety in the compound suggests potential for interaction with biological targets, as heterocyclic compounds are often involved in key binding interactions with enzymes and receptors. The papers discuss the importance of structural features such as meta-phenoxy substitution and heterocyclic substitutions for biological activity , as well as the combination of chemical fragments from known antiepileptic drugs . These insights highlight the importance of careful consideration of molecular structure in the design of new therapeutic agents.

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups and overall structure. The amide bond present in the compound is typically stable under physiological conditions, but can be involved in hydrolysis reactions under certain conditions. The papers do not provide specific reactions for the compound , but they do discuss the biological activities of similar compounds, which can be influenced by their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic and pharmacodynamic profiles. While the papers do not provide data on the specific compound, they do report on the properties of similar compounds. For example, compound 8 from paper showed stability in the presence of human liver microsomes and did not affect the activity of the human cytochrome P450 isoform CYP3A4, suggesting favorable metabolic stability. These properties are important considerations for the development of new drugs.

科学研究应用

  1. 抗癌和抗菌剂Katariya、Vennapu 和 Shah (2021) 的一项研究合成了具有恶唑、吡唑啉和吡啶结构的新型化合物,并评估了它们对 60 个癌细胞系的抗癌活性以及体外抗菌和抗真菌活性。他们的研究结果表明在克服微生物对药物的耐药性方面具有潜在应用。

  2. 杂交抗惊厥剂:Kamiński 等人(2015 年)设计并合成了衍生自 N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺的新型杂交抗惊厥剂,显示出作为抗癫痫药物的潜力。这些化合物表现出广谱抗真菌活性,并在小鼠中进行抗惊厥筛选和急性神经毒性评估 (Kamiński 等人,2015 年)

  3. 合成和结构表征:Knölker 和 O'sullivan (1994 年) 描述了羟基取代苯并[b]咔唑醌氰胺的合成方法,突出了分子结构在开发潜在药物化合物中的重要性 (Knölker 和 O'sullivan,1994 年)

  4. 抗病毒活性:Hashem、Youssef、Kandeel 和 Abou-Elmagd (2007 年) 研究了某些呋喃酮转化为杂环体系的过程,研究了它们对 HAV 和 HSV-1 的抗病毒活性。该研究表明从类似的化学结构中开发抗病毒剂的潜力 (Hashem 等人,2007 年)

  5. 益智剂:Valenta、Urban、Taimr 和 Polívka (1994 年) 合成了与 2-氧代吡咯烷相关的化合物,并测试了它们的益智活性。这项研究突出了从相关的化学结构中开发认知增强药物的潜力 (Valenta 等人,1994 年)

  6. 抗真菌活性:Xue Si (2009 年) 对 N-(吡啶-2-甲基)-2-(4-氯苯基)-3-甲基丁酰胺的研究表明对几种病原体具有良好的抗真菌活性,表明在农业或医学中的潜在应用 (Xue Si,2009 年)

  7. 分子相互作用研究:Shim 等人(2002 年)探讨了特定拮抗剂与 CB1 大麻素受体的分子相互作用,提供了对药物-受体相互作用和受体特异性药物开发的见解 (Shim 等人,2002 年)

属性

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(3,4-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c22-16-9-7-14(12-17(16)23)8-10-20(27)24-13-15-4-3-11-26(15)21-25-18-5-1-2-6-19(18)28-21/h1-2,5-7,9,12,15H,3-4,8,10-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIHXPSAJAPSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。